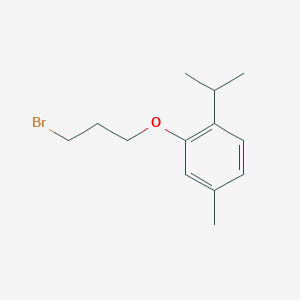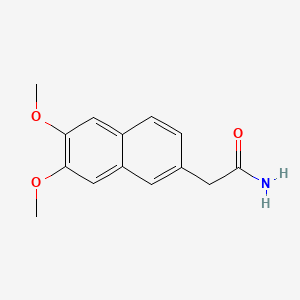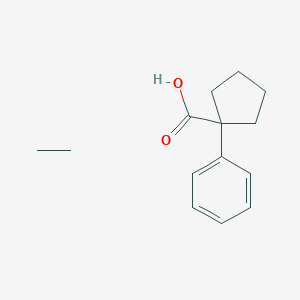![molecular formula C22H26N2O7 B12811535 (4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-O-benzyl-L-threonine p-nitrophenyl ester: is a derivative of the amino acid threonine. It is commonly used as a building block in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyl group, and a p-nitrophenyl ester group, which makes it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-O-benzyl-L-threonine p-nitrophenyl ester typically involves the protection of the amino and hydroxyl groups of threonine. The process generally includes the following steps:
Protection of the Amino Group: The amino group of L-threonine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group is protected by benzylation. This involves reacting the Boc-protected threonine with benzyl bromide in the presence of a base.
Formation of the p-Nitrophenyl Ester: The final step involves the esterification of the protected threonine with p-nitrophenyl chloroformate in the presence of a base such as pyridine
Industrial Production Methods: Industrial production of Boc-O-benzyl-L-threonine p-nitrophenyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Boc-O-benzyl-L-threonine p-nitrophenyl ester undergoes nucleophilic substitution reactions, where the p-nitrophenyl ester group is replaced by nucleophiles such as amines or alcohols.
Deprotection Reactions: The Boc and benzyl protecting groups can be removed under acidic or hydrogenolytic conditions, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, and the reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Boc-O-benzyl-L-threonine p-nitrophenyl ester is widely used in the synthesis of peptides and proteins. It serves as a key intermediate in the solid-phase peptide synthesis (SPPS) method, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: Boc-O-benzyl-L-threonine p-nitrophenyl ester is utilized in the synthesis of peptide drugs, which are used to treat various diseases such as cancer, diabetes, and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
Mecanismo De Acción
The mechanism of action of Boc-O-benzyl-L-threonine p-nitrophenyl ester involves its role as a building block in peptide synthesis. The p-nitrophenyl ester group acts as a leaving group, facilitating the formation of peptide bonds. The Boc and benzyl protecting groups ensure the stability of the intermediate during the synthesis process .
Comparación Con Compuestos Similares
Boc-L-threonine: Similar to Boc-O-benzyl-L-threonine p-nitrophenyl ester but lacks the benzyl and p-nitrophenyl ester groups.
Fmoc-L-threonine: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-L-threonine: Uses a carbobenzoxy (Cbz) protecting group instead of Boc
Uniqueness: Boc-O-benzyl-L-threonine p-nitrophenyl ester is unique due to its combination of protecting groups and the p-nitrophenyl ester group, which provides enhanced stability and reactivity in peptide synthesis. This makes it a preferred choice for the synthesis of complex peptides and proteins .
Propiedades
Fórmula molecular |
C22H26N2O7 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate |
InChI |
InChI=1S/C22H26N2O7/c1-15(29-14-16-8-6-5-7-9-16)19(23-21(26)31-22(2,3)4)20(25)30-18-12-10-17(11-13-18)24(27)28/h5-13,15,19H,14H2,1-4H3,(H,23,26)/t15-,19+/m0/s1 |
Clave InChI |
NSZFIOJKHRFXHS-HNAYVOBHSA-N |
SMILES isomérico |
C[C@@H]([C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



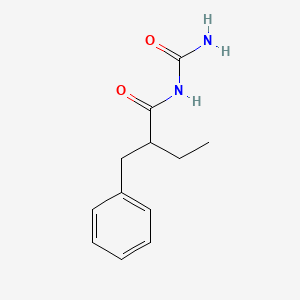
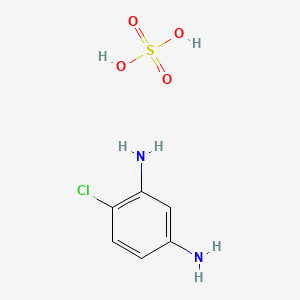
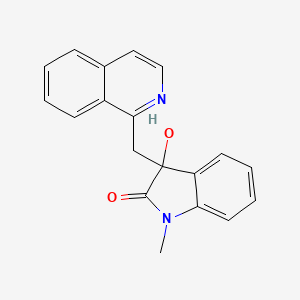
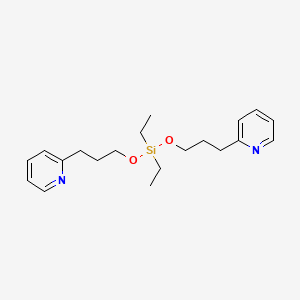
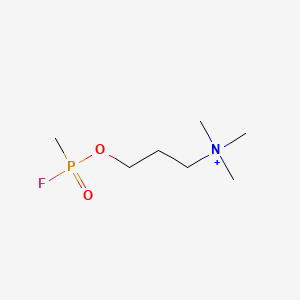
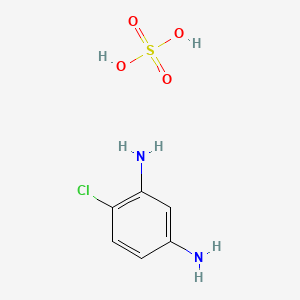
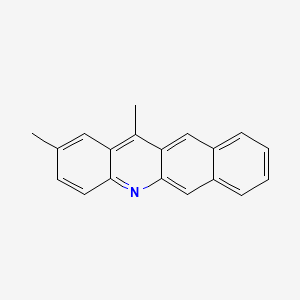
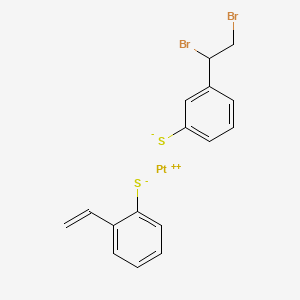
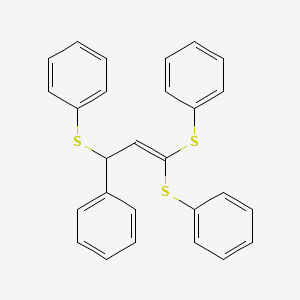
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
